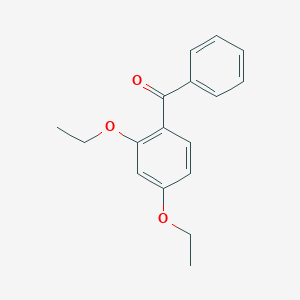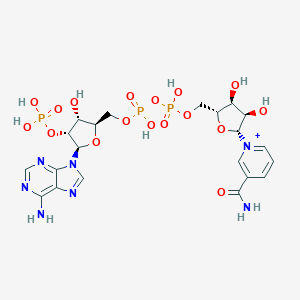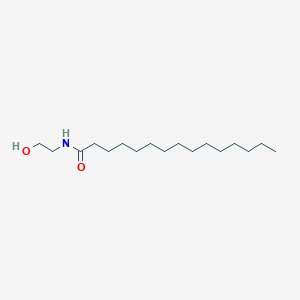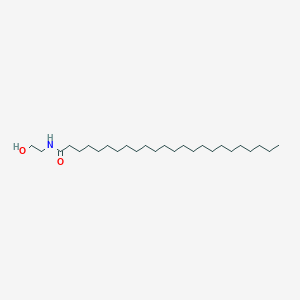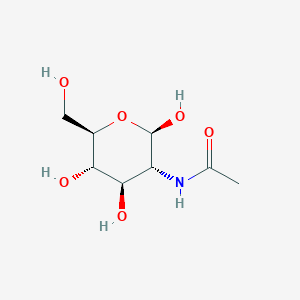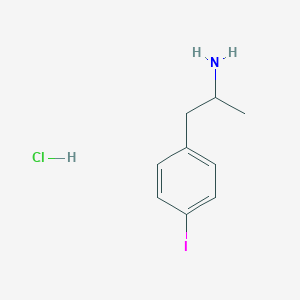
1-(对碘苯基)-2-丙胺盐酸盐
描述
1-(p-Iodophenyl)-2-propylamine hydrochloride is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a propylamine group
科学研究应用
1-(p-Iodophenyl)-2-propylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing compounds.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
Similar compounds have been used as contrast agents to locate spinal tumors .
Mode of Action
It’s worth noting that similar compounds have been shown to be both radiographic and magnetic resonance (mr) contrast agents in patients with suspected cord abnormalities .
Biochemical Pathways
Related compounds have been shown to cause adhesive arachnoiditis, a condition characterized by inflammation of the arachnoid membranes of the brain and spinal cord .
Pharmacokinetics
It’s worth noting that similar compounds have been shown to have extended circulation in the blood .
Result of Action
Similar compounds have been shown to cause adhesive arachnoiditis, a condition characterized by inflammation of the arachnoid membranes of the brain and spinal cord .
Action Environment
It’s worth noting that similar compounds have been shown to be toxic to marine bacterial assemblages and cultures .
生化分析
Biochemical Properties
The biochemical reactions involving 1-(p-Iodophenyl)-2-propylamine hydrochloride are complex and multifaceted. It interacts with various enzymes and proteins, and these interactions are crucial for its function . For instance, it has been found to interact with dehydrogenase enzymes, playing a role in the reduction of certain compounds .
Cellular Effects
1-(p-Iodophenyl)-2-propylamine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate immune responses depending on the cellular context .
Molecular Mechanism
The molecular mechanism of action of 1-(p-Iodophenyl)-2-propylamine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to be involved in the metabolism of certain compounds, undergoing initial α-oxidation followed by subsequent cycles of β-oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(p-Iodophenyl)-2-propylamine hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been found that certain albumin binder-conjugated compounds, which are based on the structure of this compound, exhibit enhanced tumor accumulation and retention over time .
Dosage Effects in Animal Models
The effects of 1-(p-Iodophenyl)-2-propylamine hydrochloride vary with different dosages in animal models . For example, when used as a radiopharmaceutical, it has been found to demonstrate rapid clearance from normal tissues, high tumor uptake, and prolonged retention .
Metabolic Pathways
1-(p-Iodophenyl)-2-propylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it has been found to be a part of the metabolism of certain compounds, undergoing initial α-oxidation followed by subsequent cycles of β-oxidation .
Transport and Distribution
1-(p-Iodophenyl)-2-propylamine hydrochloride is transported and distributed within cells and tissues in a specific manner . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(p-Iodophenyl)-2-propylamine hydrochloride and its effects on activity or function are of significant interest. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, it has been found to be distributed in various subcellular fractions, including the cytosolic, mitochondrial, microsomal, and crude nuclear fractions .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Ullmann reaction, where 1,3-bis(p-bromophenyl)-5-(p-iodophenyl)benzene precursors are polymerized on a metal surface under ultra-high vacuum conditions . The reaction conditions often require the presence of a catalyst and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(p-Iodophenyl)-2-propylamine hydrochloride may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.
化学反应分析
Types of Reactions: 1-(p-Iodophenyl)-2-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
相似化合物的比较
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: This compound is used in imaging studies for its high affinity for sigma-1 receptors.
4-(p-Iodophenyl)butyryl Albumin: Used to improve the pharmacokinetic profile of radiopharmaceuticals.
Uniqueness: 1-(p-Iodophenyl)-2-propylamine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its iodine atom provides distinct chemical properties that can be leveraged in different applications, making it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
1-(4-iodophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFCILQSKMLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944494 | |
| Record name | 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21894-58-6 | |
| Record name | Phenethylamine, 4-iodo-alpha-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021894586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


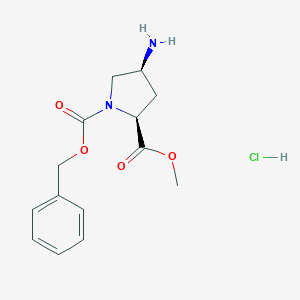
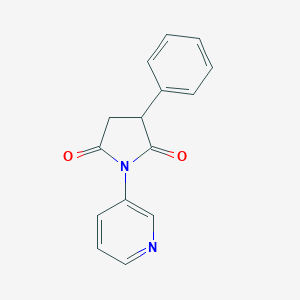
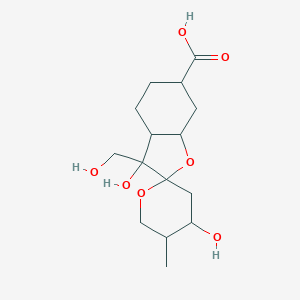
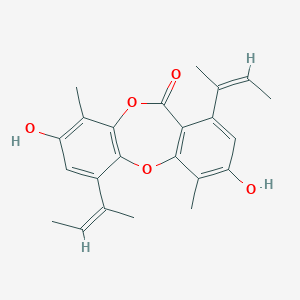
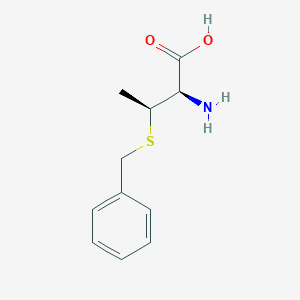
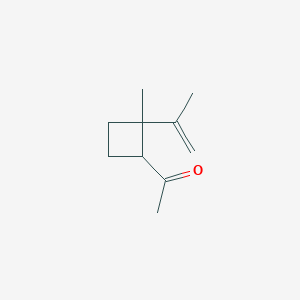
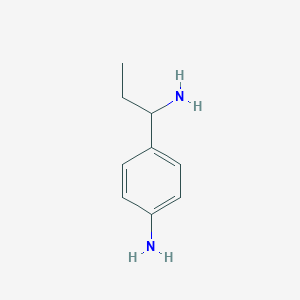
![Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI)](/img/structure/B164078.png)
